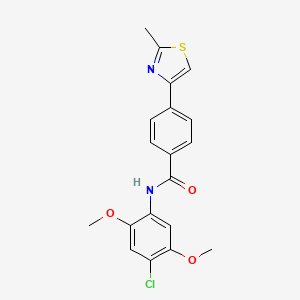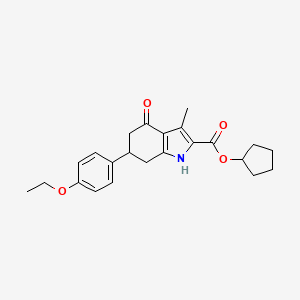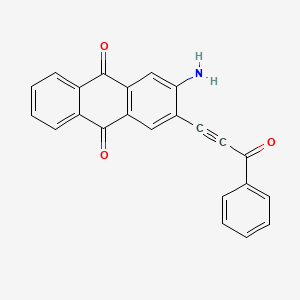![molecular formula C22H21N3O B11493957 N-[3-(9H-carbazol-9-yl)propyl]-N'-phenylurea](/img/structure/B11493957.png)
N-[3-(9H-carbazol-9-yl)propyl]-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea is an organic compound that features a carbazole moiety linked to a phenylurea group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea typically involves the reaction of 9H-carbazole with 3-bromopropylamine to form 3-(9H-carbazol-9-yl)propylamine. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the process.
Industrial Production Methods: On an industrial scale, the production of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Types of Reactions:
Oxidation: N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenylurea or carbazole moieties are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes. Additionally, the phenylurea group may interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
N-(3-(9H-carbazol-9-yl)-2-hydroxypropyl)-N’-phenylurea: Similar structure with a hydroxyl group on the propyl chain.
N-(3-(9H-carbazol-9-yl)propyl)-N’-methylurea: Similar structure with a methyl group replacing the phenyl group.
Uniqueness: N-[3-(9H-carbazol-9-yl)propyl]-N’-phenylurea is unique due to the specific combination of the carbazole and phenylurea moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H21N3O |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-(3-carbazol-9-ylpropyl)-3-phenylurea |
InChI |
InChI=1S/C22H21N3O/c26-22(24-17-9-2-1-3-10-17)23-15-8-16-25-20-13-6-4-11-18(20)19-12-5-7-14-21(19)25/h1-7,9-14H,8,15-16H2,(H2,23,24,26) |
InChI Key |
KJKQEYHPGIYMMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCN2C3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Benzyl-4-[(5-isopropyl-4-methoxy-2-methylphenyl)sulfonyl]piperazine](/img/structure/B11493874.png)

![1-(4-fluorophenyl)-4-(3-nitrophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11493880.png)
![5-ethyl-4-hydroxy-4,5-dimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B11493891.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11493899.png)

![4-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11493927.png)
![(2-Amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B11493929.png)
![3-[(phenylsulfonyl)methyl]-N-[2-(piperazin-1-yl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11493933.png)

![N-[4-benzoyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B11493938.png)

![7-{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methoxy}-4-methyl-2H-chromen-2-one](/img/structure/B11493954.png)
![15-butyl-11-(furan-3-yl)-2,2,9-trihydroxy-10-oxa-15-azatetracyclo[7.6.0.01,12.03,8]pentadeca-3,5,7,11-tetraene-13,14-dione](/img/structure/B11493958.png)
